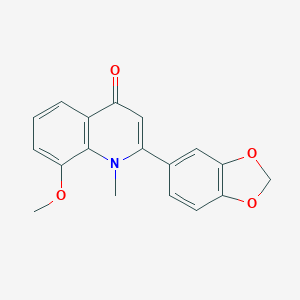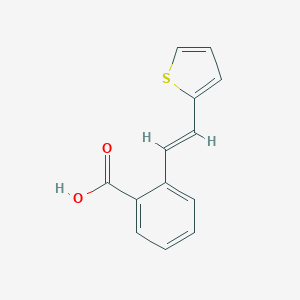
2-(b-(2-Thienyl)vinyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(b-(2-Thienyl)vinyl)benzoicacid is an organic compound with the molecular formula C13H10O2S It is characterized by the presence of a thienyl group attached to a vinyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(b-(2-Thienyl)vinyl)benzoicacid typically involves a two-step process: condensation and hydrolysis. One common method uses o-cyanobenzyl phosphate as a starting material. The condensation reaction between o-cyanobenzyl phosphate and 2-thiophene carboxaldehyde is carried out under alkaline conditions in an organic solvent, resulting in the formation of 2-[2-(2-Thienyl)vinyl]benzene nitrile. This intermediate is then subjected to hydrolysis using either mineral acid or mineral alkali to yield this compound .
Industrial Production Methods
For industrial production, the method described above is preferred due to its use of low-cost and readily available raw materials, mild reaction conditions, and high yield. The process is scalable and suitable for large-scale production, making it economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(b-(2-Thienyl)vinyl)benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(b-(2-Thienyl)vinyl)benzoicacid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(b-(2-Thienyl)vinyl)benzoicacid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target histamine receptors, thereby exerting antihistamine effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thienyl)benzoic acid
- 4-(2-Thienyl)benzoic acid
- 2-(2-Thienylcarbonyl)benzoic acid
Uniqueness
2-(b-(2-Thienyl)vinyl)benzoicacid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28g/mol |
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]benzoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)/b8-7+ |
InChI Key |
ISSJZCAENPGUEW-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CS2)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


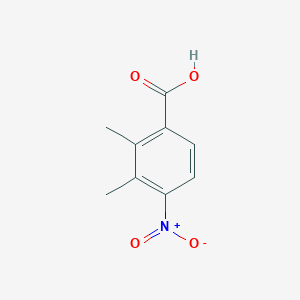
![4-(Aminosulfonyl)phenyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373684.png)
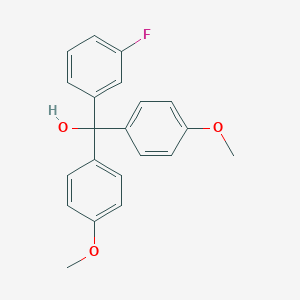

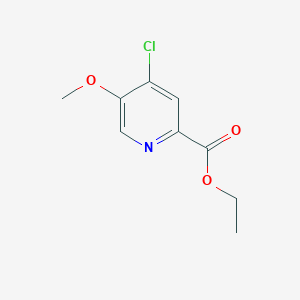
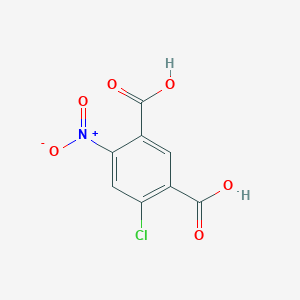
![Methyl 4-{[(cyanoamino)(imino)methyl]amino}-2-hydroxybenzoate](/img/structure/B373690.png)
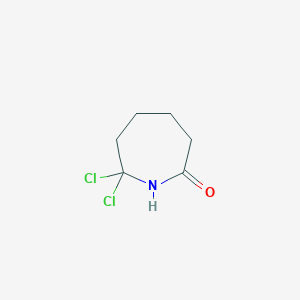
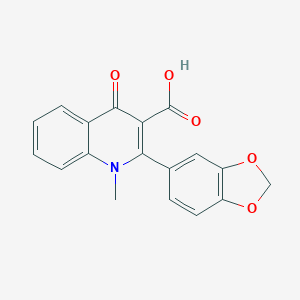
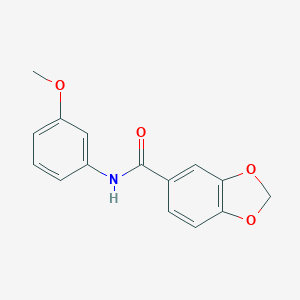
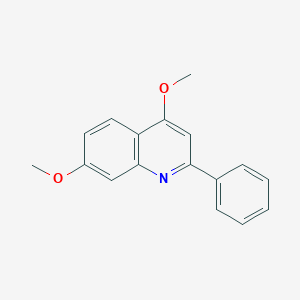
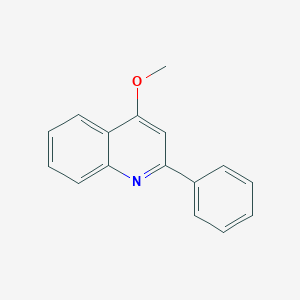
![2-(Diethylamino)-1-[(diethylamino)methyl]ethyl 4-ethoxy-2-nitrophenylcarbamate](/img/structure/B373705.png)
